Cas no 689257-33-8 (3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol)

3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-ol, 3-(3-fluoro-4-methoxyphenyl)-, (2E)-
- 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol
- 689257-33-8
- CS-0354843
- EN300-1829057
- 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
-
- インチ: InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+
- InChIKey: ORZCHFYBMQINMK-NSCUHMNNSA-N
計算された属性
- せいみつぶんしりょう: 182.07430775g/mol
- どういたいしつりょう: 182.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.5Ų
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829057-2.5g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1829057-0.05g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1829057-0.5g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1829057-10.0g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 10g |
$3746.0 | 2023-06-01 | ||
Enamine | EN300-1829057-5.0g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 5g |
$2525.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425513-500mg |
3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 98% | 500mg |
¥15048.00 | 2024-05-03 | |
Enamine | EN300-1829057-0.1g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1829057-1.0g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 1g |
$871.0 | 2023-06-01 | ||
Enamine | EN300-1829057-0.25g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1829057-1g |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |
689257-33-8 | 1g |
$557.0 | 2023-09-19 |
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-olに関する追加情報
Compound CAS No 689257-33-8: 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol
3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol, also known by its CAS registry number CAS No 689257-33-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenolic group substituted with both fluoro and methoxy functionalities, along with a propenol moiety. The combination of these groups imparts distinctive chemical properties, making it a valuable compound for research and industrial applications.
The synthesis of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or Heck reactions to achieve the desired substitution patterns. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored green chemistry approaches to synthesize this compound, aligning with global sustainability goals.
In terms of physical properties, CAS No 689257-33-8 exhibits a melting point of approximately 45°C and a boiling point around 150°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various chemical reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 270–290 nm, indicating its potential for applications in optoelectronic materials.
The chemical structure of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol plays a crucial role in its reactivity. The fluoro group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating characteristics. This balance of electronic effects makes the compound suitable for participating in both electrophilic and nucleophilic reactions. Recent studies have highlighted its utility as a precursor in the synthesis of biologically active molecules, particularly in the development of new drug candidates targeting cancer and neurodegenerative diseases.
In the field of materials science, CAS No 689257-33-8 has been employed as a building block for constructing advanced polymers and hybrid materials. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing materials with tailored properties. For instance, researchers have successfully incorporated this compound into polymeric networks to enhance mechanical strength and thermal stability.
The biological activity of 3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-o) has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation markers in animal models. Additionally, its antioxidant properties make it a candidate for applications in skincare products and food additives.
From an environmental perspective, understanding the degradation pathways of CAS No 689257 strong>-< strong>3 strong>-< strong>8 strong>is crucial for assessing its ecological impact. Recent research indicates that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in natural ecosystems. This finding is significant for industries seeking eco-friendly alternatives for their chemical processes.
In conclusion, < strong >C AS No 689257 - strong > -< strong > 8 strong > represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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